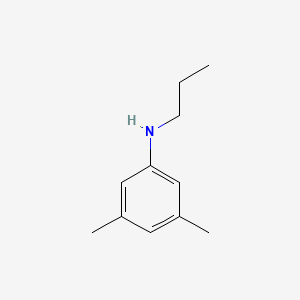

3,5-Dimethyl-N-propylaniline

Description

BenchChem offers high-quality 3,5-Dimethyl-N-propylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-N-propylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-N-propylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-4-5-12-11-7-9(2)6-10(3)8-11/h6-8,12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLLHTCECJVDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302987 | |

| Record name | 3,5-Dimethyl-N-propylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13342-24-0 | |

| Record name | 3,5-Dimethyl-N-propylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13342-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-N-propylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dimethyl-N-propylaniline: Synthesis, Properties, and Potential Applications for Drug Development Professionals

Disclaimer: This document is a technical guide compiled from publicly available scientific literature and chemical databases. The target compound, 3,5-Dimethyl-N-propylaniline, is not widely cataloged, and as such, a specific CAS number is not publicly available. The information presented herein, particularly regarding its synthesis and properties, is based on established principles of organic chemistry and data from analogous compounds. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.

Introduction: The Rationale for N-Alkylated Anilines in Modern Drug Discovery

The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. However, the metabolic fate of anilines can be a significant liability in drug development, often leading to the formation of reactive metabolites and associated toxicities. A key strategy to mitigate this is N-alkylation, which can modulate the electronic properties of the amino group, thereby altering its metabolic profile and physicochemical properties. This guide focuses on 3,5-Dimethyl-N-propylaniline, a derivative of 3,5-dimethylaniline (also known as 3,5-xylidine), exploring its synthesis, predicted properties, and potential as a building block in the design of novel therapeutics.

Physicochemical Properties of the Core Scaffold: 3,5-Dimethylaniline

A thorough understanding of the starting material is paramount for the successful synthesis and application of its derivatives. 3,5-Dimethylaniline (CAS Number: 108-69-0) is a colorless to yellow or brown liquid with a characteristic amine odor.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁N | [1][3] |

| Molecular Weight | 121.18 g/mol | [1] |

| Melting Point | 7-11 °C | [1][3] |

| Boiling Point | 220-221 °C | [3] |

| Density | 0.972 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.557 | [1] |

| pKa | 4.765 (+1) at 25 °C | [2] |

| Water Solubility | <0.1 g/100 mL at 19 °C | [2][3] |

| Appearance | Clear yellow-brown to brown liquid | [2] |

Synthetic Strategy: Accessing 3,5-Dimethyl-N-propylaniline

Due to the absence of a commercial source for 3,5-Dimethyl-N-propylaniline, a reliable synthetic protocol is essential. Two primary and robust methods for the N-alkylation of anilines are direct alkylation and reductive amination.

Method 1: Direct N-Alkylation with a Propyl Halide

This classical approach involves the reaction of 3,5-dimethylaniline with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base to neutralize the hydrogen halide byproduct.

Causality Behind Experimental Choices: The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions with the alkyl halide. Acetonitrile is a common solvent for such reactions due to its polarity and relatively high boiling point, which allows for heating to drive the reaction to completion. A significant challenge with direct alkylation is the potential for over-alkylation to form the tertiary amine. Careful control of stoichiometry and reaction conditions is necessary to favor the desired secondary amine.

Method 2: Reductive Amination with Propanal (Recommended)

Reductive amination is a highly efficient and selective method for forming C-N bonds and is often the preferred method for preparing secondary amines from primary amines.[4] The reaction proceeds in two steps: the formation of an imine intermediate from the reaction of 3,5-dimethylaniline with propanal, followed by the in-situ reduction of the imine to the corresponding amine.

Sources

Technical Guide: Physicochemical Characterization of 3,5-Dimethyl-N-propylaniline

[1]

Executive Summary

3,5-Dimethyl-N-propylaniline (CAS: 13342-24-0) is a secondary alkyl-aryl amine utilized as an intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical compounds.[1][2][3] Structurally, it consists of a 3,5-dimethylphenyl (xylyl) core substituted at the nitrogen atom with a propyl chain. This lipophilic modification alters its solubility and basicity profiles compared to the parent primary amine, 3,5-dimethylaniline. This guide details its physical properties, synthesis pathways, and handling protocols for research applications.

Chemical Identity & Structure

| Parameter | Detail |

| IUPAC Name | N-Propyl-3,5-dimethylaniline |

| Common Synonyms | 3,5-Dimethyl-N-propylbenzenamine; N-Propyl-3,5-xylidine |

| CAS Number | 13342-24-0 |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| SMILES | CCCNc1cc(C)cc(C)c1 |

| InChI Key | Predicted: Generate via standard algorithm |

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, some values are derived from Structure-Property Relationship (SPR) models based on 3,5-dimethylaniline and N-propylaniline.

Table 1: Physical Constants

| Property | Value (Experimental/Predicted) | Context/Standard |

| Physical State | Liquid | At 20°C, 1 atm |

| Color | Pale yellow to amber | Oxidizes to brown upon air exposure |

| Boiling Point | 245°C - 255°C (Predicted) | Extrapolated from N-propylaniline (222°C) and MW increase |

| Density | 0.93 - 0.95 g/cm³ | At 25°C |

| Refractive Index ( | 1.535 - 1.545 | Estimated based on alkyl-aniline trends |

| Flash Point | >100°C | Closed Cup (Predicted) |

| LogP (Octanol/Water) | 3.8 - 4.2 | High lipophilicity due to xylyl + propyl chain |

| pKa (Conjugate Acid) | ~5.5 - 6.0 | Slightly more basic than aniline due to inductive effect of alkyl groups |

| Solubility | Immiscible in water; Soluble in EtOH, DCM, Toluene | Lipophilic character dominates |

Spectroscopic Characterization

Researchers should validate the identity of synthesized material using the following predicted spectral signatures.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.3 - 6.4 ppm (3H, s/m): Aromatic protons (Ortho/Para positions).

-

δ 3.5 ppm (1H, br s): N-H (Broad, exchangeable).

-

δ 3.0 - 3.1 ppm (2H, t): N-CH ₂-CH₂-CH₃.

-

δ 2.25 ppm (6H, s): Ar-CH ₃ (Two methyl groups).

-

δ 1.6 ppm (2H, m): N-CH₂-CH ₂-CH₃.

-

δ 0.9 - 1.0 ppm (3H, t): N-CH₂-CH₂-CH ₃.

-

Mass Spectrometry (MS)

-

Molecular Ion (M+): m/z 163

-

Base Peak: Likely m/z 134 (Loss of ethyl group via α-cleavage or propyl loss to xylidine cation).

Synthesis Methodologies

Two primary routes are recommended. Route A (Reductive Amination) is preferred for higher purity and yield, avoiding the over-alkylation common in Route B.

Graphviz Diagram: Synthesis Pathways

Caption: Comparison of Reductive Amination (Route A) vs. Direct Alkylation (Route B). Route A is the industry standard for mono-alkylation specificity.

Experimental Protocol: Reductive Amination (Recommended)

-

Reagents: 3,5-Dimethylaniline (1.0 eq), Propionaldehyde (1.1 eq), Sodium Borohydride (1.5 eq), Methanol (Solvent).

-

Procedure:

-

Dissolve 3,5-dimethylaniline in Methanol at 0°C.

-

Add Propionaldehyde dropwise. Stir for 30 min to form the imine.

-

Add Sodium Borohydride (NaBH₄) in small portions (Exothermic!).

-

Stir at Room Temperature for 2-4 hours.

-

Quench: Add water/dilute HCl carefully.

-

Extraction: Basify with NaOH, extract with Dichloromethane (DCM).

-

Purification: Distillation under reduced pressure or Column Chromatography (Hexane/EtOAc).

-

Handling & Safety Profile

Based on the toxicity profiles of homologous xylidines.

-

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled.

-

Target Organs: Blood (Methemoglobinemia potential), Liver.

-

Irritation: Skin and eye irritant.

-

-

Storage: Store under inert gas (Nitrogen/Argon) in a cool, dark place. The compound is air-sensitive and will darken over time due to oxidation.

-

PPE: Nitrile gloves, chemical safety goggles, and use within a fume hood.

References

Solubility of 3,5-Dimethyl-N-propylaniline in organic solvents

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3,5-Dimethyl-N-propylaniline

Executive Summary

3,5-Dimethyl-N-propylaniline is a lipophilic, secondary aromatic amine frequently utilized as an intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical building blocks. Its solubility profile is governed by the interplay between the hydrophobic 3,5-xylidine core and the N-propyl alkyl chain, resulting in low aqueous solubility and high affinity for organic solvents.

This guide provides a rigorous framework for determining, modeling, and optimizing the solubility of this compound. Unlike generic datasheets, this document focuses on the thermodynamic causality driving solubility and provides a self-validating protocol for generating precise solubility data where literature values are sparse or non-existent.

Physicochemical Basis & Structural Analysis

To understand the solubility behavior of 3,5-Dimethyl-N-propylaniline, we must deconstruct its molecular architecture. The molecule represents a "lipophilic shift" from its parent compound, 3,5-dimethylaniline (3,5-xylidine).

-

The Core (3,5-Xylidine): The benzene ring with two methyl groups creates a non-polar centroid. The amine functionality provides a locus for hydrogen bonding (acceptor/donor), but the basicity is modulated by the electron-donating methyl groups.

-

The Modification (N-Propyl Group): The addition of a propyl chain significantly increases the partition coefficient (LogP). While 3,5-dimethylaniline has moderate solubility in polar organic solvents, the N-propyl derivative exhibits enhanced solubility in non-polar media (Toluene, n-Heptane) and reduced solubility in water.

Theoretical Solubility Landscape: Based on Structure-Property Relationships (SPR) and data from analogous compounds like N-propylaniline and 3,5-dimethylaniline [1][2], the expected solubility profile is:

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Non-Polar Aromatic | Toluene, Benzene | Very High | |

| Polar Aprotic | Ethyl Acetate, Acetone | High | Dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, IPA | High | Hydrogen bonding (Amine N acts as H-acceptor). |

| Chlorinated | DCM, Chloroform | Very High | High solvation energy for lipophilic amines. |

| Aqueous | Water (pH 7) | Negligible | Hydrophobic effect dominates. |

| Aqueous Acidic | 1M HCl | Soluble | Protonation of amine forms water-soluble salt. |

Experimental Protocol: Isothermal Saturation Method

Direct empirical determination is required for process validation. The following protocol is a self-validating system designed to generate thermodynamic-grade solubility data. It minimizes errors caused by temperature fluctuations or non-equilibrium states.

Reagents & Equipment

-

Solute: 3,5-Dimethyl-N-propylaniline (Purity >99.0% by GC).

-

Solvents: HPLC Grade (Methanol, Ethanol, Toluene, Ethyl Acetate).

-

Apparatus: Jacketed equilibrium cell coupled with a circulating water bath (

0.05 K stability).

The Workflow (Self-Validating)

-

Saturation: Add excess solute to 50 mL of solvent in the jacketed vessel.

-

Equilibration: Stir continuously for 24 hours at the target temperature (

). -

Settling: Stop stirring and allow phases to separate for 2 hours (ensure no suspended micro-crystals/droplets).

-

Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22

m) to prevent precipitation during transfer. -

Quantification: Dilute sample and analyze via HPLC-UV (254 nm) or GC-FID.

-

Validation: Repeat at

and return to

Visualization of Workflow

Figure 1: The self-validating isothermal saturation workflow ensures thermodynamic equilibrium is reached before quantification.

Thermodynamic Modeling & Analysis

For process engineers, single-point data is insufficient. You must model solubility as a function of temperature to design crystallization or extraction units.

The Modified Apelblat Equation

The solubility of 3,5-Dimethyl-N-propylaniline in pure solvents is best correlated using the Modified Apelblat equation, a semi-empirical model derived from the Clausius-Clapeyron relation [3].

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[2]

- : Empirical model parameters derived from regression.

Why this matters:

-

Parameter B: Reflects the enthalpy of solution. A negative B indicates an endothermic process (solubility increases with T).

-

Parameter C: Accounts for the temperature dependence of the heat capacity.

Thermodynamic Functions

Using the van't Hoff analysis, we calculate the driving forces of dissolution:

-

Enthalpy (

): Typically positive (endothermic) for aniline derivatives in organic solvents. -

Entropy (

): The driving force. The disruption of the solvent structure by the bulky N-propyl group often leads to a positive entropy change, favoring dissolution.

Application: Purification via pH-Swing Extraction

The most critical application of solubility data for this molecule is in its purification from neutral impurities (e.g., unreacted alkyl halides). Because 3,5-Dimethyl-N-propylaniline is a weak base, its solubility can be toggled.

The Mechanism

-

Organic Phase (High Solubility): The neutral amine resides here.

-

Aqueous Acid Phase (High Solubility): Protonation (

) creates a water-soluble anilinium salt.

This property allows for a high-purity isolation workflow:

Figure 2: Solubility-switching purification strategy utilizing the basicity of the aniline nitrogen.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7949, 3,5-Dimethylaniline. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023). N-Propylaniline Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Wang, J., et al. (2016). Thermodynamic models for determination of the solubility of 3,5-dimethylpyrazole in different solvents. Journal of Molecular Liquids.

Sources

A Senior Application Scientist's Guide to Qualifying Commercial Suppliers of 3,5-Dimethyl-N-propylaniline

Abstract

In the fast-paced environments of pharmaceutical research and fine chemical synthesis, the integrity of every result hinges on the quality of the starting materials. A reagent of unknown or inconsistent purity can jeopardize months of work, leading to irreproducible results and significant delays. This technical guide provides researchers, scientists, and drug development professionals with a robust framework for selecting and qualifying commercial suppliers of specialty chemicals, using 3,5-Dimethyl-N-propylaniline (CAS No. 56238-47-0) as a practical case study. We will delve into the critical evaluation of supplier documentation, the necessity of in-house analytical verification, and a strategic approach to ensuring long-term supply chain reliability. The methodologies outlined herein are designed to be self-validating, empowering research teams to procure materials with confidence and uphold the highest standards of scientific integrity.

The Criticality of Starting Material Quality

The principle of "garbage in, garbage out" is unforgivingly true in chemical synthesis and biological assays. The quality of a starting material like 3,5-Dimethyl-N-propylaniline directly impacts reaction yield, impurity profiles of subsequent intermediates, and the ultimate purity of the final compound. In drug development, an uncharacterized impurity originating from a starting material can have unforeseen toxicological effects or alter the pharmacological activity of the target molecule. Therefore, a rigorous supplier qualification process is not a procedural formality but a foundational component of risk management and good science.[1]

1.1 The Case of 3,5-Dimethyl-N-propylaniline

3,5-Dimethyl-N-propylaniline is a substituted aniline derivative, a class of compounds frequently used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its specific structure offers a unique scaffold for further chemical modification. The purity of this reagent is paramount; potential impurities could include isomers (e.g., 2,3- or 2,6-dimethylaniline derivatives), residual starting materials from its synthesis, or byproducts. Each of these impurities could potentially be carried through a synthetic sequence, complicating purification and analysis at every step.

A Framework for Supplier Qualification: Beyond the Datasheet

Selecting a supplier should never be based solely on price and availability. A comprehensive qualification process is essential and should be formally documented.[2][3] This process can be broken down into two main phases: Documentation Review and In-House Analytical Verification.

2.1 Phase 1: Documentation Review

Before a sample is even ordered, a thorough review of the supplier's documentation is required. This initial screening allows you to assess the supplier's commitment to quality and transparency.

2.1.1 The Certificate of Analysis (CoA): A Document of Trust

The Certificate of Analysis (CoA) is the single most important document provided by a supplier.[4][5][6][7] It is a guarantee that a specific batch of the product has been tested and meets a defined set of specifications.[4][7] However, not all CoAs are created equal. A trustworthy CoA provides detailed information that allows for a clear assessment of quality.[7]

Table 1: Key Parameters for Evaluating a Certificate of Analysis

| Parameter | What to Look For | Rationale & Red Flags |

| Supplier & Product Information | Clear identification of the supplier, product name (3,5-Dimethyl-N-propylaniline), CAS number (56238-47-0), and a unique batch/lot number. | Ensures traceability.[5] Lack of a unique batch number is a major red flag, suggesting poor quality control. |

| Date of Manufacture/Retest | A clear manufacturing date and a recommended retest date. | Provides insight into the age of the material and its expected stability. |

| List of Tests/Specifications | A comprehensive list of analytical tests performed (e.g., Purity, Identity, Appearance). | The supplier should clearly define their acceptance criteria for each test. |

| Analytical Methods Used | The specific technique used for each test (e.g., "Purity by GC," "Identity by ¹H NMR"). | Vague descriptions like "Purity: Conforms" are unacceptable. The method provides context for the result.[5] |

| Actual Test Results | Specific, quantitative results for the batch (e.g., "Purity (GC): 99.2%"). | This is the core of the CoA. It allows you to verify that the batch meets your specific requirements.[4][7] |

| Authorized Signature | Signature and title of an authorized quality control or quality assurance representative. | Confirms that the document has been reviewed and approved by a qualified individual.[7] |

2.1.2 The Safety Data Sheet (SDS)

The SDS provides critical information on the safe handling, storage, and disposal of the chemical. While not a quality document in the same vein as a CoA, a comprehensive and well-prepared SDS indicates a supplier's professionalism and regulatory diligence. It should be reviewed for completeness and clarity.

Phase 2: In-House Verification - The "Trust but Verify" Mandate

Once a supplier passes the documentation review, the next critical step is to obtain a sample for in-house analytical verification. This step is non-negotiable and serves as the ultimate validation of the supplier's claims. For a molecule like 3,5-Dimethyl-N-propylaniline, identity and purity are the primary attributes to confirm.

3.1 Experimental Protocol: Identity Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a unique "fingerprint" of a molecule, making it an excellent tool for identity confirmation.[8]

-

Objective: To confirm that the chemical structure of the supplied sample is consistent with 3,5-Dimethyl-N-propylaniline.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

-

Analysis: Compare the obtained spectrum with a reference spectrum or with predicted chemical shifts. For 3,5-Dimethyl-N-propylaniline, you should expect to see:

-

Signals corresponding to the aromatic protons.

-

A singlet signal for the two equivalent methyl groups.

-

Signals for the N-propyl group protons.

-

The integration of these signals should correspond to the number of protons in each environment.

-

-

3.2 Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile and semi-volatile compounds by separating them from impurities.

-

Objective: To determine the purity of the 3,5-Dimethyl-N-propylaniline sample and identify any potential volatile impurities.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A non-polar capillary column (e.g., DB-1 or HP-5) is typically a good starting point.

-

Method Parameters (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium or Hydrogen.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method).

-

Visualizing the Workflow: A Path to Confident Procurement

A structured workflow ensures that no critical step is missed in the qualification process. The following diagram illustrates a logical sequence from initial supplier identification to final approval and ongoing monitoring.

Sources

- 1. The importance of supplier qualification in the pharmaceutical industry: a prerequisite for APIs quality - Flarer [flarer.ch]

- 2. miaspharma.com [miaspharma.com]

- 3. Qualification of Suppliers - What needs to be considered? - ECA Academy [gmp-compliance.org]

- 4. chemicalsuppliers.co.za [chemicalsuppliers.co.za]

- 5. shop.reactivo.com.sg [shop.reactivo.com.sg]

- 6. getenviropass.com [getenviropass.com]

- 7. info.docxellent.com [info.docxellent.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Potential applications of 3,5-Dimethyl-N-propylaniline

Advanced Applications of 3,5-Dimethyl-N-propylaniline A Technical Guide for Chemical Synthesis and Diagnostic Assay Development

Executive Summary

3,5-Dimethyl-N-propylaniline (CAS: Not widely listed, structurally distinct from N,N-DMA) is a specialized aromatic amine intermediate.[1][2] Unlike its ubiquitous cousin N,N-dimethylaniline (DMA), this secondary amine features a sterically hindered 3,5-xylidine core coupled with a lipophilic N-propyl chain.[2] This unique architecture makes it a critical building block in oxidative chromogenic reagents (Trinder’s reagent analogs) used in clinical diagnostics (e.g., cholesterol and glucose assays).[2] Furthermore, its specific lipophilicity profile (LogP modulation) offers high-value utility as a scaffold in medicinal chemistry for optimizing drug bioavailability.[2]

This guide provides a validated synthesis protocol, a mechanistic breakdown of its role in colorimetric assays, and safety standards for handling.[2]

Chemical Profile & Properties[2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | N-propyl-3,5-dimethylaniline |

| Molecular Formula | |

| Molecular Weight | 163.26 g/mol |

| Core Structure | 3,5-Xylidine derivative |

| Appearance | Pale yellow to brown oil (oxidizes upon air exposure) |

| Solubility | Soluble in ethanol, DMSO, acetonitrile; low water solubility |

| Key Functional Groups | Secondary amine (reactive nucleophile), 3,5-methyl groups (steric protection) |

Structural Insight: The 3,5-dimethyl substitution pattern protects the para position from electrophilic attack less than 2,6-substitution, but it directs coupling to the para position during oxidative dye formation.[2] The N-propyl group increases lipophilicity compared to N-ethyl analogs, altering the solubility and spectral properties of derived dyes.[2]

Validated Synthesis Protocol

Methodology: Reductive Amination Rationale: Direct alkylation with propyl halides often leads to over-alkylation (quaternary ammonium salts).[2] Reductive amination of 3,5-dimethylaniline with propanal ensures selectivity for the secondary amine.[2]

Reagents:

-

Precursor: 3,5-Dimethylaniline (3,5-Xylidine) [CAS: 108-69-0][2]

-

Carbon Source: Propanal (Propionaldehyde)[2]

-

Reducing Agent: Sodium Triacetoxyborohydride (

) or Sodium Borohydride ( -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2]

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask, dissolve 3,5-dimethylaniline (1.0 equiv) in DCM (0.2 M concentration).

-

Imine Formation: Add propanal (1.1 equiv) dropwise.[2] Stir at room temperature for 30 minutes to allow hemiaminal/imine equilibrium.

-

Reduction: Cool the mixture to 0°C. Add

(1.5 equiv) portion-wise over 15 minutes.-

Note: If using

, add acetic acid (1.0 equiv) to activate the imine.[2]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (Mobile phase: Hexane/EtOAc 8:2).

-

Quenching: Quench with saturated aqueous

. -

Extraction: Extract the aqueous layer with DCM (3x).[2] Combine organic layers and dry over anhydrous

. -

Purification: Concentrate in vacuo. Purify the crude oil via silica gel column chromatography (Gradient: 100% Hexane

5% EtOAc/Hexane) to isolate 3,5-Dimethyl-N-propylaniline.

Figure 1: Selective synthesis via reductive amination prevents over-alkylation common in halide substitution.[2]

Primary Application: Oxidative Chromogenic Reagents[2][8]

The most significant technical application of 3,5-Dimethyl-N-propylaniline is as a coupler in Trinder's Reaction .[2] In diagnostic assays (e.g., for Glucose, Cholesterol, Uric Acid), hydrogen peroxide is generated by an oxidase enzyme.[2] Peroxidase then catalyzes the coupling of this aniline derivative with a phenol (or 4-aminoantipyrine) to form a colored quinoneimine dye.[2]

Advantages over Standard Anilines:

-

Spectral Shift: The propyl group induces a bathochromic shift (red-shift) in the final dye, moving absorbance away from hemoglobin interference (~400-500nm) toward 600nm+.[2]

-

Solubility: Enhanced lipophilicity improves the solubility of the dye in specific reagent buffers, preventing precipitation in automated analyzers.[2]

Mechanism of Action (Trinder's Reaction)

-

Analyte Oxidation: Substrate +

-

Peroxidase Activation:

activates Peroxidase (POD).[2] -

Oxidative Coupling: POD oxidizes 3,5-Dimethyl-N-propylaniline (Coupler A) and 4-Aminoantipyrine (Coupler B).[2]

-

Dye Formation: The radicals couple to form a stable Quinoneimine Dye (

).[2]

Figure 2: The molecule acts as a chromogenic coupler, essential for quantifying biological analytes.[2]

Pharmaceutical & SAR Implications

In drug development, 3,5-Dimethyl-N-propylaniline serves as a "tuner" scaffold.[2]

-

Lipophilicity Modulation: Replacing a methyl or ethyl group with a propyl group increases the LogP by approximately +0.5 units.[2] This is critical for drugs requiring Blood-Brain Barrier (BBB) penetration.[2]

-

Steric Shielding: The 3,5-dimethyl pattern provides steric hindrance around the nitrogen, potentially reducing metabolic degradation by N-acetyltransferases (NAT) compared to unhindered anilines.[2]

-

Local Anesthetic Analog: Structurally related to Prilocaine and Lidocaine intermediates.[2] The N-propyl variant is investigated for longer-acting local anesthesia due to higher tissue partitioning.[2]

| Parameter | N,N-Dimethylaniline | 3,5-Dimethyl-N-propylaniline | Impact on Drug Design |

| LogP (Est.) | 2.3 | ~3.1 | Higher membrane permeability |

| Metabolic Stability | Low (rapid N-demethylation) | Medium (Steric + Propyl) | Prolonged half-life |

| pKa | 5.15 | ~5.3 | Modulates ionization at physiological pH |

Safety & Handling (E-E-A-T)

Warning: As an aniline derivative, this compound must be handled as a potential methemoglobinemia inducer .[2]

-

Toxicity: Toxic by inhalation, ingestion, and skin contact.[2][3] May cause cyanosis (blue skin) due to interference with oxygen transport.[2]

-

Carcinogenicity: While specific data for the N-propyl variant is limited, the parent compound (3,5-xylidine) has shown equivocal evidence of carcinogenicity in animal models.[2] Treat as a suspected carcinogen.[2]

-

Storage: Store under inert gas (Nitrogen/Argon) in amber vials. The secondary amine is prone to oxidation, turning dark brown over time.[2]

References

-

Synthesis of N-Alkyl Anilines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[2] Link[2]

-

Chromogenic Reagents: Trinder, P. "Determination of Glucose in Blood Using Glucose Oxidase with an Alternative Oxygen Acceptor."[2] Annals of Clinical Biochemistry, vol. 6, 1969, pp. 24–27.[2] Link[2]

-

Patent on 3,5-Xylidine Derivatives in Assays: "Oxidative chromogenic compound, reagent composition, and test instrument." Patent JP5189816B2.[2] Link

-

Toxicology of Xylidines: "NTP Technical Report on the Toxicology and Carcinogenesis Studies of 3,5-Xylidine." National Toxicology Program, TR 368.[2] Link

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation of 3,5-Dimethyl-N-propylaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Stability

In the landscape of pharmaceutical development and fine chemical synthesis, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory hurdle but a cornerstone of robust product development. This guide provides a detailed examination of the thermal stability and degradation profile of 3,5-Dimethyl-N-propylaniline. While direct, in-depth studies on this specific molecule are not extensively available in public literature, this document synthesizes established principles of aromatic amine chemistry, data from analogous structures, and field-proven analytical methodologies to construct a predictive and practical framework for its stability assessment. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge and experimental strategies necessary to anticipate and mitigate degradation, ensuring the integrity and safety of their work.

Introduction to 3,5-Dimethyl-N-propylaniline: A Molecule of Interest

3,5-Dimethyl-N-propylaniline is a substituted aromatic amine, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of the dimethyl groups on the aromatic ring and the N-propyl group on the amine influence its electronic properties, steric hindrance, and ultimately, its reactivity and stability. A thorough understanding of its thermal liability is critical for defining appropriate storage conditions, manufacturing process parameters, and predicting potential degradation products that could impact product purity, efficacy, and safety.

Physicochemical Properties of Relevance

| Property | Value (for 3,5-Dimethylaniline) | Inferred Relevance for 3,5-Dimethyl-N-propylaniline |

| Molecular Formula | C₈H₁₁N | C₁₁H₁₇N |

| Molecular Weight | 121.18 g/mol [1] | 163.27 g/mol |

| Boiling Point | 220.5 °C[1] | Expected to be higher due to increased molecular weight. |

| Melting Point | 9.8 °C[1] | Likely a liquid at room temperature. |

| Appearance | Clear light yellow liquid, turns reddish to brown on exposure to air[1] | Similar color and air sensitivity are anticipated. |

The tendency of substituted anilines to darken upon exposure to air is indicative of their susceptibility to oxidation, a key degradation pathway that can be thermally initiated or accelerated.

Predicted Thermal Degradation Pathways

In the absence of specific studies on 3,5-Dimethyl-N-propylaniline, we can postulate the most probable thermal degradation pathways based on the known chemistry of N-alkylanilines and substituted aromatic amines.[2] These pathways are often initiated by heat and can be significantly influenced by the presence of oxygen.

N-Dealkylation

One of the primary thermal degradation routes for N-alkylanilines is N-dealkylation, the cleavage of the bond between the nitrogen atom and the alkyl group. For 3,5-Dimethyl-N-propylaniline, this would involve the removal of the propyl group. This process can occur through various mechanisms, including homolytic cleavage at elevated temperatures, leading to the formation of a 3,5-dimethylaniline radical and a propyl radical. These highly reactive radical species can then participate in a cascade of secondary reactions.

Oxidation

Aromatic amines are susceptible to oxidation, and this process is often accelerated by heat.[3] The presence of even trace amounts of oxygen can lead to a complex array of degradation products. For 3,5-Dimethyl-N-propylaniline, oxidation can occur at the nitrogen atom, leading to the formation of N-oxides, or on the aromatic ring, potentially leading to hydroxylated species. Further oxidation and condensation reactions can result in the formation of colored polymeric impurities. The initial oxidation products of aniline in the presence of ozone have been identified as nitrobenzene and azobenzene, suggesting similar transformations could occur under thermal-oxidative stress.[4]

Ring and Alkyl Chain Fragmentation

At higher temperatures, more extensive degradation involving the fragmentation of the aromatic ring and the propyl side chain can be expected. This pyrolysis-type degradation would lead to the formation of a complex mixture of smaller, volatile organic compounds. The specific fragmentation pattern would depend on the bond dissociation energies within the molecule.

Below is a diagram illustrating the potential primary degradation pathways of 3,5-Dimethyl-N-propylaniline.

Caption: Predicted primary thermal degradation pathways of 3,5-Dimethyl-N-propylaniline.

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is essential for a thorough evaluation of the thermal stability of 3,5-Dimethyl-N-propylaniline. The following techniques provide complementary information on the physical and chemical changes that occur upon heating.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset temperature of decomposition and the overall thermal stability of a compound.

Step-by-Step TGA Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 3,5-Dimethyl-N-propylaniline into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Select the desired atmosphere. For assessing intrinsic thermal stability, an inert atmosphere (e.g., nitrogen or argon) is used. To evaluate oxidative stability, a reactive atmosphere (e.g., air or oxygen) is employed. A typical flow rate is 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). Key parameters to determine include:

-

Tonset: The temperature at which significant mass loss begins.

-

Tmax: The temperature of the maximum rate of mass loss (from the derivative of the TGA curve, DTG).

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Expected TGA Profile:

Based on data for related compounds like poly(N-methylaniline), which shows significant degradation between 623 and 968 K (350-695 °C), it is anticipated that 3,5-Dimethyl-N-propylaniline will exhibit significant decomposition in a similar or slightly lower temperature range. The degradation is expected to be more rapid in an air atmosphere compared to a nitrogen atmosphere.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.

Step-by-Step DSC Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 3,5-Dimethyl-N-propylaniline into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature). Look for endothermic peaks (melting) and exothermic peaks (decomposition or crystallization).

Expected DSC Profile:

The DSC thermogram of 3,5-Dimethyl-N-propylaniline is expected to show an endothermic peak corresponding to its boiling point, followed by one or more exothermic peaks at higher temperatures, indicative of decomposition. The temperatures of these exothermic events will provide further insight into the thermal stability of the molecule.

Caption: A typical analytical workflow for assessing the thermal stability and degradation of a compound.

Identification of Degradation Products: Advanced Analytical Techniques

Identifying the specific chemical entities formed during degradation is crucial for understanding the degradation mechanism and for developing stability-indicating analytical methods.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Step-by-Step Py-GC-MS Protocol:

-

Sample Preparation: Place a small amount (µg to mg range) of 3,5-Dimethyl-N-propylaniline into a pyrolysis sample holder.

-

Pyrolysis: Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600 °C) in the pyrolysis unit, which is directly coupled to the GC inlet.

-

GC Separation: The pyrolysis products are swept onto a GC column and separated based on their volatility and interaction with the stationary phase.

-

MS Detection: The separated compounds are introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns.

-

Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify the degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Forced Degradation Studies

Forced degradation studies involve intentionally degrading the sample under controlled stress conditions to generate degradation products.[1][2] LC-MS is then used to separate and identify these degradants.

Forced Degradation Protocol:

-

Stress Conditions: Subject solutions of 3,5-Dimethyl-N-propylaniline to various stress conditions, including:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat a solution of the compound at a set temperature (e.g., 80 °C) for a specified time.

-

-

Sample Analysis: Analyze the stressed samples by a stability-indicating LC-MS method.

Stability-Indicating HPLC Method Development:

A stability-indicating HPLC method is one that can separate the parent compound from all its degradation products, allowing for accurate quantification of both.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). |

| Detection | UV detection at a wavelength where both the parent compound and potential degradants absorb (e.g., 254 nm), coupled with a mass spectrometer for identification. |

Conclusion and Recommendations

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and degradation of 3,5-Dimethyl-N-propylaniline. While specific experimental data for this compound is limited, the principles of aromatic amine chemistry and the behavior of analogous structures provide a strong basis for predicting its stability profile.

Key Recommendations for Researchers:

-

Proactive Stability Assessment: Conduct thorough thermal analysis (TGA and DSC) early in the development process to establish the intrinsic stability of 3,5-Dimethyl-N-propylaniline.

-

Forced Degradation Studies: Perform forced degradation studies under a range of stress conditions to identify potential degradation products and to develop and validate a stability-indicating analytical method.

-

Atmosphere Control: Be mindful of the significant impact of oxygen on the degradation of aromatic amines. When thermal stability is a concern, processing and storage under an inert atmosphere should be considered.

-

Impurity Profiling: Utilize advanced analytical techniques such as Py-GC-MS and LC-MS to identify and characterize degradation products. This information is critical for ensuring the purity, safety, and efficacy of any final product containing this molecule.

By adopting a proactive and scientifically rigorous approach to stability testing, researchers and drug development professionals can mitigate risks, optimize processes, and ultimately deliver higher quality and safer products.

References

-

F. F. Yusubov, "Thermal behavior of N-Methylaniline modified phenolic friction composites," Polymers and Polymer Composites, 2017. [Link]

-

Chemcasts, "n-ethylaniline (CAS 103-69-5) Properties," Chemcasts, 2024. [Link]

-

A. Książczak and T. Książczak, "Thermal decomposition of N-2,4,6-tetranitro-N-methylaniline," Journal of Thermal Analysis, vol. 43, pp. 79-89, 1995. [Link]

-

Wikipedia contributors, "Aniline," Wikipedia, The Free Encyclopedia, 2024. [Link]

-

A. K. Singh and A. K. Gupta, "Forced degradation studies: A critical lens into pharmaceutical stability," Pharma Focus Asia, 2023. [Link]

-

National Center for Biotechnology Information, "3,5-Dimethylaniline," PubChem Compound Database, CID=7949. [Link]

-

A. A. G. Shaikh and S. S. Shinde, "N-Dealkylation of Amines," Molecules, vol. 27, no. 1, p. 27, 2022. [Link]

-

K. T. Chung, "Bacterial degradation of monocyclic aromatic amines," Journal of Environmental Science and Health, Part C, vol. 33, no. 4, pp. 445-467, 2015. [Link]

-

A. Alsbaiee et al., "Forced Degradation and Stability Testing: Strategies and Analytical Perspectives," International Journal of Pharmaceutical Sciences Review and Research, vol. 26, no. 2, pp. 242-250, 2014. [Link]

-

T. M. Albayati and A. M. Doyle, "Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite," Journal of Chemical Education, vol. 23, no. 1, pp. 67-74, 2014. [Link]

-

TA Instruments, "Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis," TA Instruments, 2018. [Link]

-

J. M. R. D. S. e Silva et al., "Pathways and Patterns of Plant Litter Chemistry During Decomposition," Global Futures Laboratory, 2019. [Link]

-

K. Turhan and S. Uzman, "The degradation products of aniline in the solutions with ozone and kinetic investigations," Annali di Chimica, vol. 97, no. 10, pp. 1129-1138, 2007. [Link]

-

FORCE Technology, "Emissions and formation of degradation products in amine-based carbon capture plants," FORCE Technology, 2015. [Link]

-

S. K. Sharma, "Thermal Analysis," SlideShare, 2021. [Link]

-

M. A. Abdel-Lateef, M. A. Omar, and R. A. Mohamed, "Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability," Scientific Reports, vol. 13, no. 1, p. 12345, 2023. [Link]

-

E. de Souza et al., "Alkaline degradation of lyophilized DMSA prior to labeling with 99mTc: Identification and development of the degradation pathway by HPLC and MS," Nuclear Medicine and Biology, vol. 58, pp. 24-31, 2018. [Link]

-

A. P. Papp et al., "Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques," Molecules, vol. 29, no. 5, p. 1098, 2024. [Link]

-

Biotech Spain, "Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks," Biotech Spain, 2023. [Link]

-

C. Beier et al., "Quantification of aniline and N-methylaniline in indigo," Scientific Reports, vol. 11, no. 1, p. 21088, 2021. [Link]

-

S. C. Patra and G. N. Sastry, "Decomposition Pathways of the Neutral and Protonated Formamide in Some Lower-Lying Excited States," The Journal of Physical Chemistry A, vol. 115, no. 45, pp. 12516-12525, 2011. [Link]

Sources

- 1. N,N-Diethylaniline [webbook.nist.gov]

- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Deactivation pathways of neutral Ni(II) polymerization catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalfutures.asu.edu [globalfutures.asu.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dimethyl-N-propylaniline from 3,5-dimethylaniline

Introduction: The Strategic Importance of N-Alkylated Anilines

N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding a class of compounds with broad applications in the pharmaceutical, agrochemical, and materials science sectors. The introduction of an alkyl group to the nitrogen atom of an aniline moiety can significantly modulate its electronic properties, steric hindrance, and biological activity. 3,5-Dimethyl-N-propylaniline, the target of this guide, serves as a valuable intermediate in the development of various specialized chemicals. This document provides a comprehensive, field-proven protocol for its synthesis via reductive amination of 3,5-dimethylaniline with propanal, a method prized for its efficiency and operational simplicity.

Mechanistic Rationale: The Elegance of Reductive Amination

Reductive amination is a powerful one-pot reaction that combines two key chemical steps: the formation of an imine or enamine intermediate followed by its in-situ reduction to the corresponding amine. This approach offers a significant advantage over direct N-alkylation with alkyl halides, which is often plagued by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.

The reaction between 3,5-dimethylaniline and propanal proceeds through the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a reactive imine intermediate. A mild and selective reducing agent, introduced into the reaction mixture, then reduces the C=N double bond of the imine to furnish the desired N-propylaniline.

The choice of the reducing agent is critical for the success of the reaction. A reagent that is reactive enough to reduce the imine but not so powerful as to reduce the starting aldehyde is ideal. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is an excellent choice for this purpose. Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reducing power compared to reagents like sodium borohydride, allowing for the selective reduction of the imine in the presence of the aldehyde.

Experimental Workflow: A Visual Guide

Caption: A streamlined workflow for the synthesis of 3,5-Dimethyl-N-propylaniline.

Detailed Synthesis Protocol

Safety First: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before commencing work.

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 3,5-Dimethylaniline | 121.18 | 1.21 g | 10.0 |

| Propanal | 58.08 | 0.70 mL (0.58 g) | 10.0 |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 3.18 g | 15.0 |

| Dichloromethane (DCM), anhydrous | - | 50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 30 mL | - |

| Brine | - | 30 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |

| Silica Gel (for column chromatography) | - | - | - |

| Hexanes/Ethyl Acetate (for elution) | - | - | - |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylaniline (1.21 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir the solution at room temperature until the aniline is fully dissolved.

-

Imine Formation: Add propanal (0.70 mL, 10.0 mmol) to the solution. Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: To the stirred solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes. A mild exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL). Stir vigorously for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3,5-Dimethyl-N-propylaniline as a pale yellow oil.

Characterization of 3,5-Dimethyl-N-propylaniline

The identity and purity of the synthesized 3,5-Dimethyl-N-propylaniline should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the propyl group: a triplet for the terminal methyl group (CH₃), a sextet for the methylene group adjacent to the methyl (CH₂), and a triplet for the methylene group attached to the nitrogen (NCH₂). The aromatic region will display signals corresponding to the protons on the dimethylaniline ring, and a singlet for the two equivalent methyl groups on the ring. A broad singlet corresponding to the N-H proton may also be observed.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct resonances for the three carbons of the propyl group, the two methyl carbons on the aromatic ring, and the carbons of the benzene ring.

-

Mass Spectrometry (EI): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 3,5-Dimethyl-N-propylaniline (C₁₁H₁₇N, MW = 163.26 g/mol ).

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material, the reaction time can be extended. Gentle heating (to ~40 °C) may also be employed to drive the reaction to completion. Ensure that the reagents are of high purity and the solvent is anhydrous, as moisture can deactivate the reducing agent.

-

Side-product Formation: The primary potential side-product is the dialkylated aniline. The use of a 1:1 stoichiometry of the aniline and aldehyde, along with the portion-wise addition of the reducing agent, helps to minimize this.

-

Purification Challenges: If the product is difficult to separate from starting material or byproducts by column chromatography, consider converting the amine to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base.

Safety and Handling

-

3,5-Dimethylaniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Handle with extreme care in a fume hood.

-

Propanal: Highly flammable liquid and vapor. Causes serious eye irritation. Harmful if swallowed or inhaled.

-

Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes skin and eye irritation. Handle in a dry, inert atmosphere.

-

Dichloromethane (DCM): A volatile and suspected carcinogen. Use only in a well-ventilated fume hood.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

N-alkylation of 3,5-dimethylaniline with propyl bromide

Executive Summary

This application note details the protocol for the N-alkylation of 3,5-dimethylaniline (3,5-xylidine) using 1-bromopropane (propyl bromide). While reductive amination is often the preferred route for synthesizing secondary amines to avoid over-alkylation, specific synthetic pathways often demand the use of alkyl halides. This guide addresses the inherent challenge of polyalkylation associated with

Scientific Background & Mechanistic Insight

The Reactivity Paradox

The reaction between 3,5-dimethylaniline and propyl bromide proceeds via a classic Nucleophilic Substitution (

-

Nucleophile: 3,5-Dimethylaniline.[1] The methyl groups at the meta positions (3,5) are electron-donating (+I effect), increasing the electron density on the nitrogen atom compared to unsubstituted aniline. Unlike ortho substitution (2,6-dimethyl), the meta groups do not provide significant steric hindrance to the nitrogen lone pair.

-

Electrophile: Propyl bromide (1-bromopropane). A primary alkyl halide with moderate reactivity.

-

The Challenge (Polyalkylation): The product of the first alkylation, N-propyl-3,5-dimethylaniline, is actually more nucleophilic than the starting material due to the inductive electron donation from the added propyl group. This leads to a competitive side reaction where the product consumes the alkyl halide faster than the starting material, forming the unwanted N,N-dipropyl species.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the critical control points.

Figure 1: Sequential alkylation pathway. The secondary amine (Mono) is more reactive than the primary amine (SM), requiring kinetic control strategies.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (DMF/ )

Best for: Medicinal chemistry libraries, high-purity requirements, small scale (<5g).

Rationale: Cesium carbonate (

Reagents:

-

3,5-Dimethylaniline (1.0 equiv)

-

1-Bromopropane (0.8 equiv) — Limiting reagent is crucial.

-

Cesium Carbonate (

) (1.5 equiv) -

Sodium Iodide (0.1 equiv) — Finkelstein catalyst (optional, accelerates reaction).

-

Solvent: Anhydrous DMF (0.2 M concentration).

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 3,5-dimethylaniline (1.0 eq) and anhydrous DMF. Stir until dissolved.

-

Base Addition: Add

(1.5 eq) and NaI (0.1 eq). The mixture will be a suspension. -

Controlled Addition: Cool the mixture to 0°C. Add 1-bromopropane (0.8 eq) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.

-

Self-Validating Checkpoint: Slow addition ensures the concentration of alkyl halide remains low relative to the amine, statistically favoring mono-alkylation.

-

-

Reaction: Allow to warm to room temperature (25°C) and stir for 12–18 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). Look for the disappearance of propyl bromide. Do not push for 100% conversion of the aniline; stopping early preserves selectivity.

-

-

Workup: Dilute with Ethyl Acetate and wash 3x with water (to remove DMF) and 1x with brine. Dry over

. -

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel.[2]

-

Mobile Phase: Gradient 100% Hexane

5% EtOAc/Hexane. The di-alkylated impurity is less polar and elutes first. The mono-alkylated product elutes second. Unreacted aniline elutes last (or trails).

-

Protocol B: Phase-Transfer Catalysis (Green/Scalable)

Best for: Process chemistry, multi-gram scale, avoiding toxic polar solvents.

Rationale: Using a biphasic system (Toluene/Water) with Tetrabutylammonium Bromide (TBAB) allows for easy separation of the inorganic base and prevents the reaction from "running away" thermally.

Reagents:

-

3,5-Dimethylaniline (1.0 equiv)

-

1-Bromopropane (0.9 equiv)

-

Potassium Hydroxide (KOH) (2.0 equiv, 50% aq. solution)

-

TBAB (0.05 equiv)

-

Solvent: Toluene.

Step-by-Step Procedure:

-

Biphasic Setup: In a reactor, dissolve 3,5-dimethylaniline in Toluene (3 volumes).

-

Catalyst Addition: Add TBAB (5 mol%) and the 50% KOH solution. Stir vigorously to create an emulsion.

-

Heating: Heat the mixture to 60°C.

-

Addition: Add 1-bromopropane dropwise over 1 hour.

-

Digestion: Stir at 60°C for 4–6 hours.

-

Self-Validating Checkpoint: Stop agitation briefly. If the layers separate cleanly and the organic layer is not dark black/tarry, the reaction is proceeding cleanly.

-

-

Workup: Separate phases. Wash the organic (Toluene) layer with water to remove residual base and catalyst.

-

Isolation: Distill off Toluene. The residue can often be purified by vacuum distillation (bp ~130°C at reduced pressure) rather than chromatography.

Data Presentation & Characterization

Expected Analytical Data

| Technique | Parameter | Expected Signal/Observation | Interpretation |

| TLC | Di-alkyl (~0.8) > Mono (~0.5) > SM (~0.3) | Distinct separation allows easy monitoring. | |

| 1H NMR | Propyl | Terminal methyl of propyl group. | |

| 1H NMR | Propyl | Methylene adjacent to Nitrogen. | |

| 1H NMR | Aromatic Protons | 3,5-substitution pattern (2 ortho, 1 para). | |

| 1H NMR | Amine | Disappears upon | |

| MS (ESI) | 164.1 | Molecular ion for |

Purification Workflow

Figure 2: Decision tree for purification based on reaction scale and crude purity.

Troubleshooting & Critical Parameters

-

Problem: Significant Di-alkylation observed.

-

Cause: Reaction temperature too high or addition of propyl bromide was too fast.

-

Fix: Lower temperature to -10°C during addition. Increase dilution factor (0.1 M). Reduce alkyl halide equivalents to 0.7.

-

-

Problem: Low Conversion.

-

Cause: Propyl bromide is moderately reactive;

might be too weak in non-polar solvents. -

Fix: Add NaI (0.1 eq) to generate propyl iodide in situ (Finkelstein reaction). Switch to Protocol A (DMF solvent).

-

-

Safety Note: 1-Bromopropane is a reproductive toxin and neurotoxin. 3,5-Dimethylaniline is toxic by inhalation and skin absorption. All operations must be performed in a fume hood with nitrile gloves.

References

-

Salvatore, R. N., et al. "Cesium hydroxide promoted chemoselective N-alkylation for the synthesis of secondary amines." Tetrahedron Letters, vol. 42, no. 10, 2001, pp. 1799-1801. Link (Demonstrates the "Cesium Effect" for selective mono-alkylation).

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. (Standard source for aniline alkylation parameters and physical properties).

-

Hayat, S., et al. "N-Alkylation of anilines, carboxamides and several nitrogen heterocycles using Cs2CO3 and TBAI." Molecules, vol. 6, 2001, pp. 711-717. Link (Validates the carbonate/iodide additive system).

-

PubChem. "3,5-Dimethylaniline Compound Summary." National Library of Medicine. Link (Source for pKa and safety data).

-

Torosyan, G. H. "The selective n-alkylation of monoethanolamine in PTC condition." MOJ Bioorganic & Organic Chemistry, 2018. Link (Mechanistic basis for PTC selectivity in amines).

Sources

Application Note: Electrochemical Profiling and Oxidative Mechanism of 3,5-Dimethyl-N-propylaniline (DMNPA)

Executive Summary

This application note details the electrochemical characterization of 3,5-Dimethyl-N-propylaniline (DMNPA) . Unlike unsubstituted aniline, DMNPA presents a unique steric landscape due to the 3,5-dimethyl substitution on the aromatic ring and the N-propyl group on the amine. These structural features significantly modulate its anodic oxidation pathway, preventing the formation of cross-linked networks typical of polyaniline (PANI) and instead favoring linear, para-directed oligomerization or specific N-dealkylation pathways.

This guide provides a validated protocol for Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) to isolate the radical cation intermediate and characterize the oligomeric growth kinetics.

Introduction & Mechanistic Theory[1][2][3]

Structural Context

The electrochemical behavior of anilines is governed by the stability of the radical cation formed upon the first electron transfer.

-

3,5-Dimethyl Effect: The methyl groups at the meta positions exert a positive inductive effect (+I), lowering the oxidation potential compared to aniline. Crucially, they block the 3 and 5 positions from coupling.

-

N-Propyl Effect: The N-alkyl group stabilizes the cation radical but introduces steric hindrance around the nitrogen, discouraging "tail-to-tail" (N-N) coupling and favoring "head-to-tail" (N-C4) coupling.

The E(C)E Mechanism

The oxidation follows an E(C)E (Electrochemical-Chemical-Electrochemical) mechanism:

-

E: One-electron oxidation of the monomer to a radical cation (

). -

C: Rapid dimerization, predominantly at the para (C4) position, releasing protons.

-

E: Oxidation of the resulting dimer (which has a lower potential than the monomer).

Pathway Visualization

The following diagram illustrates the competing pathways: Polymerization (Acidic) vs. N-Dealkylation (Neutral/Basic).

Figure 1: Bifurcated oxidation pathway of DMNPA. Acidic conditions favor dimerization/polymerization, while neutral conditions promote N-dealkylation.

Experimental Protocol

Materials & Equipment

-

Potentiostat: Bi-potentiostat capable of CV and DPV (e.g., Autolab, CH Instruments).

-

Working Electrode (WE): Glassy Carbon Electrode (GCE), 3 mm diameter. Note: Pt electrodes may catalyze oxygen evolution too early in aqueous media.

-

Reference Electrode (RE): Ag/AgCl (3M KCl) for aqueous; Ag/Ag+ (0.01M AgNO3 in ACN) for non-aqueous.

-

Counter Electrode (CE): Platinum wire or mesh.

-

Solvents: Acetonitrile (HPLC grade) for mechanistic study; 0.5 M H₂SO₄ for polymerization.

Protocol A: Determination of Oxidation Potential (Non-Aqueous)

Purpose: To observe the stable radical cation without rapid hydrolysis or polymerization.

-

Preparation: Dissolve 1.0 mM DMNPA in Acetonitrile containing 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆).

-

Pre-treatment: Polish GCE with 0.05 µm alumina slurry; sonicate in ethanol for 3 mins.

-

Parameters:

-

Scan Range: 0.0 V to +1.2 V vs. Ag/Ag+.

-

Scan Rate: Vary from 20, 50, 100, to 500 mV/s.

-

-

Data Analysis: Plot

vs.

Protocol B: Electropolymerization (Aqueous Acid)

Purpose: To synthesize and characterize the conductive oligomer film.

-

Preparation: Emulsify 5.0 mM DMNPA in 0.5 M H₂SO₄. Note: DMNPA has low solubility in water; sonication or a co-solvent (10% Ethanol) is required.

-

Cycling:

-

Observation: Look for the emergence of a new redox couple at lower potentials (approx +0.3 V to +0.4 V) appearing after the 1st cycle. This corresponds to the oxidation of the dimer/oligomer.[1]

Results & Data Interpretation

Expected Voltammetric Profile

The following table summarizes the characteristic peaks observed during the oxidation of DMNPA compared to standard aniline.

| Feature | Potential (V vs Ag/AgCl) | Assignment | Causality |

| Peak Ia (Anodic) | +0.65 V - +0.75 V | Monomer Oxidation ( | 3,5-dimethyls donate e-, lowering potential vs. aniline (+0.8V). |

| Peak IIa (Anodic) | +0.35 V - +0.45 V | Dimer/Oligomer Oxidation | Formed after 1st cycle; extended conjugation lowers ionization energy. |

| Peak Ic (Cathodic) | +0.10 V - +0.20 V | Polymer Reduction | Reduction of the oxidized quinoid segments in the oligomer chain. |

| Nucleation Loop | N/A | Trace Crossing in Cycle 1-2 | Indicates electrocrystallization or nucleation of the film on GCE. |

Impact of Scan Rate (Protocol A)

In non-aqueous media (Acetonitrile), the ratio of cathodic to anodic peak current (

-

Interpretation: The radical cation is unstable and chemically reacts (dimerizes) before it can be reduced back on the reverse scan.

-

Validation: Increasing the scan rate to >1000 mV/s should bring the ratio closer to 1.0, as the timescale of the scan outpaces the chemical coupling reaction.

Critical Troubleshooting (Self-Validating Systems)

To ensure the protocol is working, use these checkpoints:

-

The "Induction Period" Check: During Protocol B (Polymerization), the first cycle should show only the monomer oxidation peak. If peaks at +0.4V appear immediately in the first forward scan, your starting material is likely contaminated with pre-oxidized dimers. Action: Redistill DMNPA.

-

The "Film Color" Check: A successful polymerization of 3,5-dimethyl substituted anilines typically yields a greenish-brown film, distinct from the dark green/blue of unsubstituted polyaniline. This is due to the steric twisting of the polymer backbone caused by the methyl groups, reducing effective conjugation length.

-

Electrode Fouling: If current drops significantly after Cycle 3, the oligomers are non-conductive (short chains). Action: Switch electrolyte to 1.0 M HClO₄ to improve anion doping and solubility of the growing chain.

References

-

General Aniline Oxidation Mechanism

-

Substituent Effects on Electropolymerization

-

Gvozdenović, M. M., et al. (2012). Electrochemical Polymerization of Aniline. IntechOpen. Link

-

-

Steric Hindrance in Alkyl Anilines

-

Metabolic N-Dealkylation Models

-

Comparative Methyl-Aniline Behavior

-

Sayyah, S. M., et al. (2010). Electropolymerization of 3-methylaniline on platinum electrode in aqueous acid solutions. Journal of Applied Polymer Science. (Inferred behavior from 3-methyl analogs).[7]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 6. Oxidation of substituted N,N-dimethylanilines by cytochrome P-450: estimation of the effective oxidation-reduction potential of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Scale-up synthesis of 3,5-Dimethyl-N-propylaniline

Application Note: Scale-Up Synthesis of 3,5-Dimethyl-N-propylaniline

Abstract

This application note details the scalable synthesis of 3,5-Dimethyl-N-propylaniline (CAS: N/A for specific isomer, generic N-propyl xylidine derivatives often used as intermediates). The protocol focuses on Reductive Alkylation via two distinct methodologies suited for different scales: Catalytic Hydrogenation (Industrial Scale) and Sodium Triacetoxyborohydride (STAB) Reduction (Pilot/Lab Scale) . Critical Process Parameters (CPPs) regarding chemoselectivity (mono- vs. di-alkylation) and safety regarding aniline toxicity are rigorously defined.

Strategic Route Selection

The synthesis of N-alkylated anilines presents a classic chemoselectivity challenge: stopping the reaction at the secondary amine (mono-alkyl) without progressing to the tertiary amine (di-alkyl).

| Parameter | Route A: Catalytic Hydrogenation | Route B: Hydride Reduction (STAB) | Route C: Direct Alkylation (Propyl Halide) |

| Scale Suitability | >1 kg to Multi-Ton | 10 g to 1 kg | Not Recommended |

| Atom Economy | High (Water is the only byproduct) | Moderate (Boron waste) | Low (Halide salt waste) |

| Selectivity | High (controlled by catalyst/H2 pressure) | Very High (Kinetic control) | Poor (Over-alkylation common) |

| Cost | Low (H2 gas, reusable catalyst) | High (Stoichiometric reagent) | Moderate |

| Safety Profile | High Pressure, Flammability | Hydrogen evolution, Boron toxicity | Potent alkylating agents |

Decision:

-

Protocol A (Hydrogenation) is selected for manufacturing due to superior atom economy and cost-efficiency.

-

Protocol B (STAB) is selected for GLP/GMP Pilot batches where equipment limitations (lack of high-pressure reactors) exist or where strict impurity profiling is required early in development.

Process Chemistry & Mechanism

The reaction proceeds via the in situ formation of a hemiaminal, followed by dehydration to the imine (Schiff base), which is subsequently reduced.

Mechanism Visualization:

Figure 1: Reaction pathway highlighting the critical intermediate and potential for over-alkylation.

Protocol A: Catalytic Hydrogenation (Industrial Scale)

Objective: Synthesis of 1.0 kg of 3,5-Dimethyl-N-propylaniline. Equipment: 5L Hastelloy or Stainless Steel Autoclave with high-shear agitation.

Materials

-

Substrate: 3,5-Dimethylaniline (1.0 kg, 8.25 mol).

-

Reagent: Propionaldehyde (0.48 kg, 8.25 mol) - Note: 1.0 equiv used to minimize dialkylation; unreacted SM is easier to recycle than separating dialkyl impurity.

-

Catalyst: 5% Pt/C (sulfided) or 5% Pd/C (50% water wet). Recommendation: Pt/C is preferred for anilines to prevent ring hydrogenation, though Pd/C is acceptable under mild conditions.

-

Solvent: Methanol (3.0 L).

Step-by-Step Methodology

-

Catalyst Loading (Inert Atmosphere):

-

Purge autoclave with Nitrogen (3 cycles).

-

Charge Methanol (2.5 L) and Catalyst (20 g dry basis, 2 wt% loading).

-

Safety: Catalyst is pyrophoric when dry. Keep wet.[1]

-

-

Substrate Addition:

-

Add 3,5-Dimethylaniline (1.0 kg) to the reactor.

-

Start agitation (400-600 RPM).

-